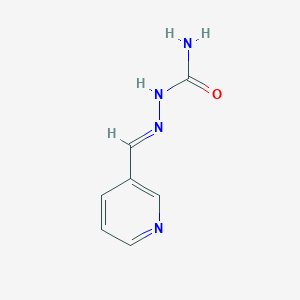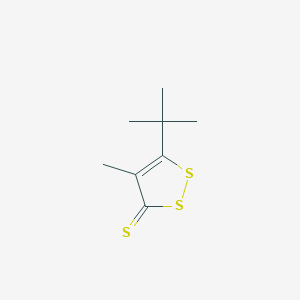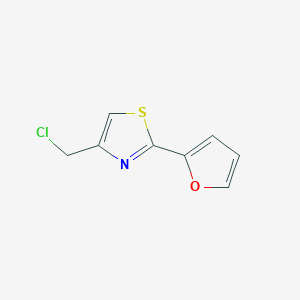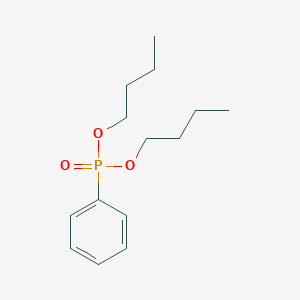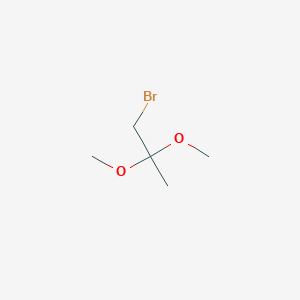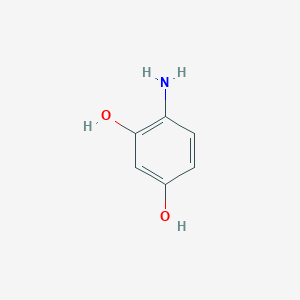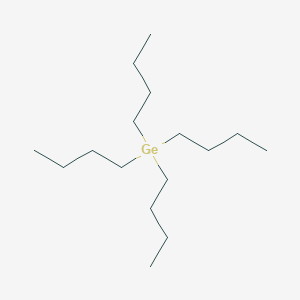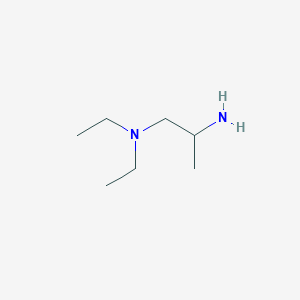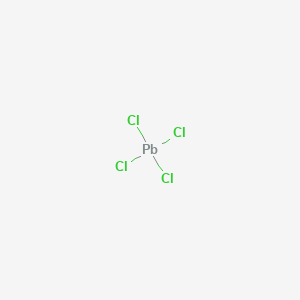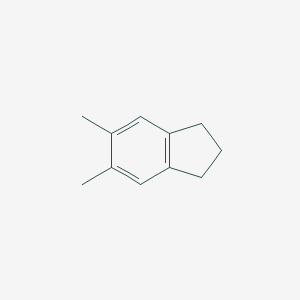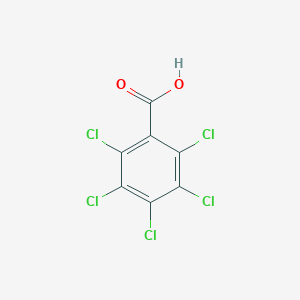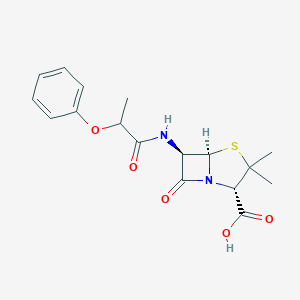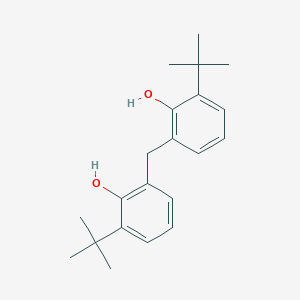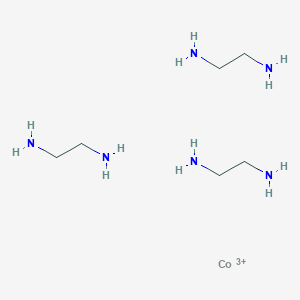
Tris(ethylenediamine)cobalt(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)cobalt(III) is a coordination complex of cobalt(III) with three ethylenediamine ligands. This complex is widely used in scientific research due to its unique properties, including its ability to bind to DNA and its redox activity. In
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine)cobalt(III) has a wide range of scientific research applications, including DNA binding studies, redox reactions, and electrochemical studies. It has been used in DNA cleavage studies, where it binds to DNA and cleaves the phosphodiester backbone in the presence of hydrogen peroxide. It has also been used in redox reactions, where it can be reduced to cobalt(II) and oxidized back to cobalt(III) in a reversible manner. Tris(ethylenediamine)cobalt(III) has also been used in electrochemical studies, where it can be used as a mediator in electrochemical reactions.
Wirkmechanismus
The mechanism of action of tris(ethylenediamine)cobalt(III) is complex and depends on the specific application. In DNA cleavage studies, tris(ethylenediamine)cobalt(III) binds to DNA and cleaves the phosphodiester backbone in the presence of hydrogen peroxide. The exact mechanism of this reaction is still under investigation. In redox reactions, tris(ethylenediamine)cobalt(III) can be reduced to cobalt(II) and oxidized back to cobalt(III) in a reversible manner, allowing it to act as a redox mediator. In electrochemical studies, tris(ethylenediamine)cobalt(III) can be used as a mediator in electrochemical reactions, facilitating the transfer of electrons between the electrode and the analyte.
Biochemische Und Physiologische Effekte
Tris(ethylenediamine)cobalt(III) has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells in vitro, possibly through its ability to bind to DNA and induce DNA damage. However, the physiological effects of tris(ethylenediamine)cobalt(III) in vivo are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(ethylenediamine)cobalt(III) has several advantages for lab experiments, including its ability to bind to DNA and its redox activity. It is also relatively easy to synthesize and purify. However, tris(ethylenediamine)cobalt(III) has several limitations, including its potential toxicity and the need for careful handling due to its redox activity.
Zukünftige Richtungen
There are several future directions for research on tris(ethylenediamine)cobalt(III). One area of research is the development of new DNA cleavage agents based on tris(ethylenediamine)cobalt(III) that are more selective and less toxic. Another area of research is the use of tris(ethylenediamine)cobalt(III) as a redox mediator in electrochemical sensors and biosensors. Finally, the physiological effects of tris(ethylenediamine)cobalt(III) in vivo need to be further investigated to determine its potential as a therapeutic agent.
Synthesemethoden
Tris(ethylenediamine)cobalt(III) can be synthesized by reacting cobalt(II) chloride with ethylenediamine in the presence of a strong base, such as sodium hydroxide. The resulting cobalt(II) ethylenediamine complex is then oxidized with a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form tris(ethylenediamine)cobalt(III).
Eigenschaften
CAS-Nummer |
14878-41-2 |
|---|---|
Produktname |
Tris(ethylenediamine)cobalt(III) |
Molekularformel |
C6H24CoN6+3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
cobalt(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
InChI-Schlüssel |
JHBWUDJPQWKJHP-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
Andere CAS-Nummern |
14878-41-2 |
Verwandte CAS-Nummern |
13408-73-6 (trichloride) |
Synonyme |
Co(en)3 cobalt(III) tris(ethylenediamine) tris(ethylenediamine)cobalt(III) tris(ethylenediamine)cobalt(III) triiodide tris(ethylenediamine)cobalt(III), hydrate, tribromide tris(ethylenediamine)cobalt(III), trichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



